molecular formula C7H17ClNOP B017263 Chloro(diisopropylamino)methoxyphosphine CAS No. 86030-43-5

Chloro(diisopropylamino)methoxyphosphine

Cat. No.: B017263
CAS No.: 86030-43-5
M. Wt: 197.64 g/mol
InChI Key: VOVWQRQDSCYAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine is a chemical compound with the molecular formula C12H28ClN2P. It is also known by its IUPAC name, N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine

Mechanism of Action

Target of Action

Methyl N,N-diisopropylchlorophosphoramidite, also known as N,N-Diisopropylmethylphosphoramidic Chloride, 80% or N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine, is primarily used as a phosphitylating agent . Its primary targets are the hydroxyl groups present in the nucleosides during the synthesis of oligonucleotides .

Mode of Action

The compound interacts with its targets (hydroxyl groups) through a process known as phosphitylation . This interaction results in the formation of phosphite esters, which are then oxidized to form the desired phosphodiester bonds in the oligonucleotide chain .

Biochemical Pathways

The compound plays a crucial role in the phosphoramidite method for oligonucleotide synthesis . This method involves a series of chemical reactions, including coupling, capping, oxidation, and deprotection, to form the desired oligonucleotide sequence .

Pharmacokinetics

Its bioavailability in a reaction is influenced by factors such as concentration, reaction conditions, and the presence of other reagents .

Result of Action

The action of Methyl N,N-diisopropylchlorophosphoramidite results in the formation of oligonucleotides, which are short DNA or RNA molecules . Oligonucleotides have numerous applications in research, diagnostics, and therapeutics .

Action Environment

The action, efficacy, and stability of Methyl N,N-diisopropylchlorophosphoramidite are influenced by various environmental factors. These include the pH, temperature, and solvent of the reaction environment . Proper storage conditions are also crucial to maintain its stability and prevent degradation .

Chemical Reactions Analysis

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine has several applications in scientific research:

Comparison with Similar Compounds

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)11(8)10-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVWQRQDSCYAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86030-43-5
Record name Chloro(diisopropylamino)methoxy phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.